molecular formula C17H16N6O3 B2624676 N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine CAS No. 714284-77-2

N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine

Cat. No.: B2624676
CAS No.: 714284-77-2
M. Wt: 352.354
InChI Key: HOXLPRROPNGWJB-UHFFFAOYSA-N
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Description

N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine is a complex organic compound with a pyrimidine core substituted with methoxyphenyl, nitro, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with a nitro-substituted pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Common reagents used in these reactions include sodium dithionite for reduction, potassium carbonate for base-catalyzed reactions, and various solvents like DMF and ethanol. Reaction conditions typically involve moderate to high temperatures and controlled pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring.

Scientific Research Applications

N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

Uniqueness

N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, for example, can undergo reduction to form an amino group, providing versatility in chemical synthesis and potential biological activity.

Properties

IUPAC Name

2-N-(4-methoxyphenyl)-5-nitro-4-N-phenylpyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3/c1-26-13-9-7-12(8-10-13)20-17-21-15(18)14(23(24)25)16(22-17)19-11-5-3-2-4-6-11/h2-10H,1H3,(H4,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXLPRROPNGWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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